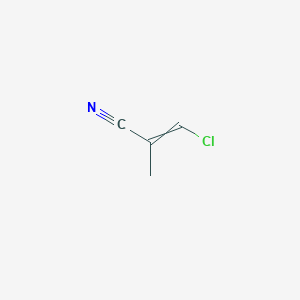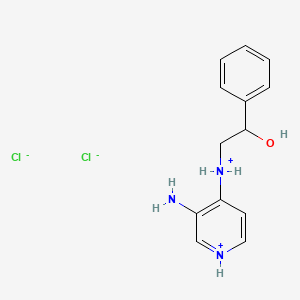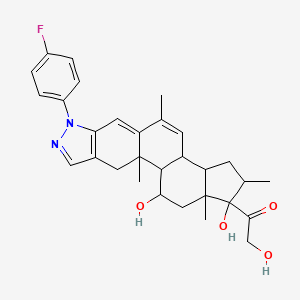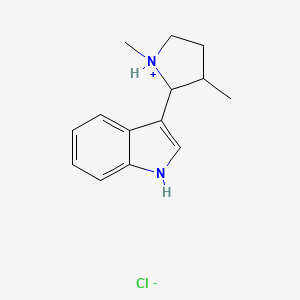![molecular formula C9H7F3N4S B13734051 (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure The trifluoromethyl group attached to the benzothiazole ring enhances the compound’s chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine typically involves the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with trifluoromethyl-substituted ketones. One common method involves the reaction of (benzo[d]thiazolyl)guanidine with 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone in refluxing water as the solvent. This reaction is performed without catalysts and yields the desired product in 60-88% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the environmentally benign synthesis methods mentioned above could be adapted for larger-scale production, ensuring high yields and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position of the benzothiazole ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in anhydrous dimethylformamide (DMF) is commonly used as a base for nucleophilic substitution reactions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the chemical stability and reactivity of the resulting compounds.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and antioxidant agent.
Industry
In industry, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including enzymes and receptors, to exert its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine, benzothiazole, also exhibits a wide range of biological activities.
Trifluoromethyl-substituted Benzothiazoles: Compounds with similar structures but different substituents on the benzothiazole ring.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity compared to other benzothiazole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H7F3N4S |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H7F3N4S/c10-9(11,12)4-1-2-6-5(3-4)15-8(17-6)16-7(13)14/h1-3H,(H4,13,14,15,16) |
Clé InChI |
LTTQMCLAWPKCKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)



![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)

